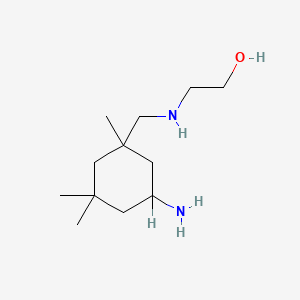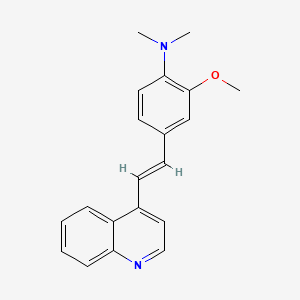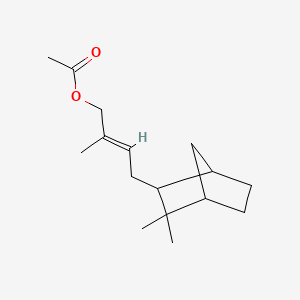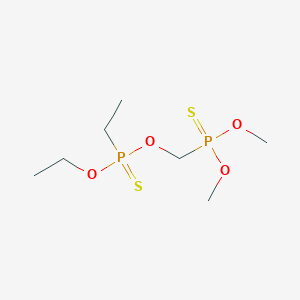
O,O-Dimethyl (((ethoxyethylphosphinothioyl)oxy)methyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O,O-Dimethyl (((ethoxyethylphosphinothioyl)oxy)methyl)phosphonate is a chemical compound with the molecular formula C7H17O5P2S It is known for its unique structure, which includes both phosphonate and phosphinothioyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O,O-Dimethyl (((ethoxyethylphosphinothioyl)oxy)methyl)phosphonate typically involves the reaction of dimethyl phosphite with ethoxyethylphosphinothioyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as distillation or recrystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
O,O-Dimethyl (((ethoxyethylphosphinothioyl)oxy)methyl)phosphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate oxides.
Reduction: Reduction reactions can convert the phosphinothioyl group to a phosphine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxyethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols are employed under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Aplicaciones Científicas De Investigación
O,O-Dimethyl (((ethoxyethylphosphinothioyl)oxy)methyl)phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphonate metabolism.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of O,O-Dimethyl (((ethoxyethylphosphinothioyl)oxy)methyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways depending on its structure and the nature of the target. For example, it may act as an inhibitor of enzymes involved in phosphonate metabolism, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl methylphosphonate: Similar in structure but lacks the ethoxyethylphosphinothioyl group.
Diethyl ethylphosphonate: Contains ethyl groups instead of methyl groups.
O,O-Diethyl (((ethoxyethylphosphinothioyl)oxy)methyl)phosphonate: Similar structure but with ethyl groups instead of methyl groups.
Uniqueness
O,O-Dimethyl (((ethoxyethylphosphinothioyl)oxy)methyl)phosphonate is unique due to the presence of both phosphonate and phosphinothioyl groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industry.
Propiedades
Número CAS |
91772-41-7 |
|---|---|
Fórmula molecular |
C7H18O4P2S2 |
Peso molecular |
292.3 g/mol |
Nombre IUPAC |
dimethoxyphosphinothioylmethoxy-ethoxy-ethyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C7H18O4P2S2/c1-5-10-12(14,6-2)11-7-13(15,8-3)9-4/h5-7H2,1-4H3 |
Clave InChI |
MPUXWKDXQJAROV-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=S)(CC)OCP(=S)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



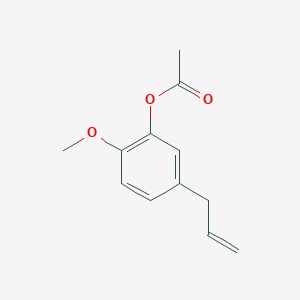
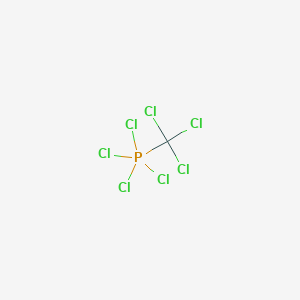
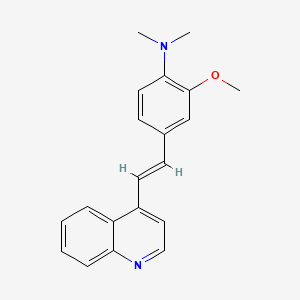
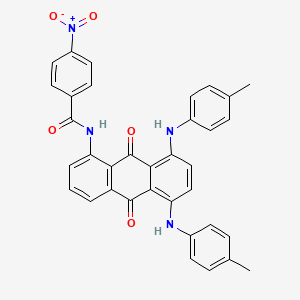

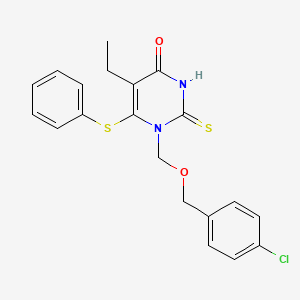
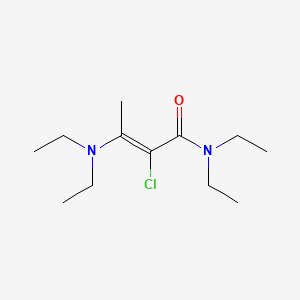
![Methyl 3,5,6-trimethoxybenzo[b]thiophene-2-carboxylate](/img/structure/B12680270.png)

